N-(5-chloro-2-fluorophenyl)methanesulfonamide
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Overview
Description
N-(5-chloro-2-fluorophenyl)methanesulfonamide is a chemical compound characterized by its molecular structure, which includes a chloro group at the 5th position and a fluoro group at the 2nd position on the phenyl ring, attached to a methanesulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-fluorophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and safety. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various amine and alcohol derivatives.
Scientific Research Applications
N-(5-chloro-2-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of sulfonamide groups with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
N-(5-chloro-2-fluorophenyl)methanesulfonamide is similar to other sulfonamide derivatives, such as:
N-(2-chloro-5-fluorophenyl)methanesulfonamide
N-(2-fluorophenyl)methanesulfonamide
N-(5-chloro-2-fluorophenyl)ethanesulfonamide
Uniqueness: What sets this compound apart from its analogs is the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7ClFNO2S |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
N-(5-chloro-2-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI Key |
MHGNUSLNRAUPCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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